3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Description
3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H17N5OS3 and its molecular weight is 463.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Synthesis of Novel Compounds : A study by Bakhite, Al‐Sehemi, and Yamada (2005) describes the synthesis of various derivatives of thieno[2,3-b]pyridine-2-carboxamides, which could be precursors for more complex compounds including those similar to the chemical (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Pyridothienopyrimidines : Abdelriheem, Ahmad, and Abdelhamid (2015) explored the creation of new thieno[2,3-b]pyridines, which are key in developing a variety of heterocyclic compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Chemical Reactions and Properties
- Reactivity with Other Compounds : Vasilin et al. (2015) investigated the reactions of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, yielding various derivatives, demonstrating the compound's versatility in chemical reactions (Vasilin et al., 2015).
Potential Applications
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives that showed variable antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity : Van Rensburg et al. (2017) explored 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines for their antiproliferative properties, particularly against phospholipase C enzyme, suggesting potential use in cancer research (Van Rensburg et al., 2017).
Properties
IUPAC Name |
3-amino-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS3/c1-2-29-22-27-16-5-3-13(11-17(16)30-22)25-20(28)19-18(23)14-4-6-15(26-21(14)31-19)12-7-9-24-10-8-12/h3-11H,2,23H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOSHYRLWCWFNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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